molecular formula C9H13ClFNS B13232379 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride

2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride

Cat. No.: B13232379
M. Wt: 221.72 g/mol
InChI Key: XYBKUEWYYHGCPD-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FNS·HCl It is known for its unique structure, which includes a fluorophenyl group, a sulfanyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and thiourea.

    Formation of Intermediate: The reaction between 2-fluorobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide leads to the formation of 2-{[(2-fluorophenyl)methyl]sulfanyl}ethan-1-amine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
  • 2-{[(2-Bromophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
  • 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine hydrochloride

Uniqueness

2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H13ClFNS

Molecular Weight

221.72 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNS.ClH/c10-9-4-2-1-3-8(9)7-12-6-5-11;/h1-4H,5-7,11H2;1H

InChI Key

XYBKUEWYYHGCPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)F.Cl

Origin of Product

United States

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